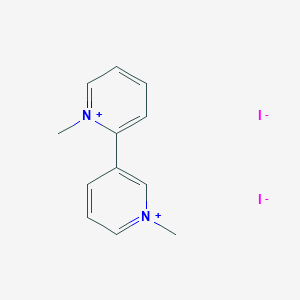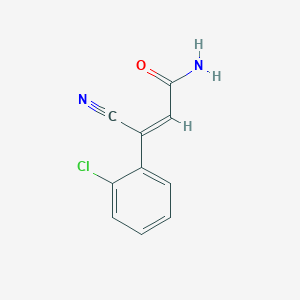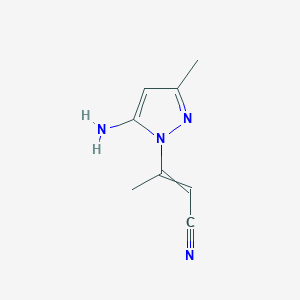![molecular formula C40H64N2S2 B14502276 N,N'-bis[(4-dodecylphenyl)methyl]ethanedithioamide CAS No. 63867-40-3](/img/structure/B14502276.png)
N,N'-bis[(4-dodecylphenyl)methyl]ethanedithioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-bis[(4-dodecylphenyl)methyl]ethanedithioamide is a chemical compound known for its unique structure and properties It is characterized by the presence of two dodecylphenyl groups attached to an ethanedithioamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[(4-dodecylphenyl)methyl]ethanedithioamide typically involves the reaction of 4-dodecylbenzyl chloride with ethanedithioamide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or toluene.
Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures.
Catalyst: A base such as sodium hydroxide or potassium carbonate is used to facilitate the reaction.
Industrial Production Methods
Industrial production of N,N’-bis[(4-dodecylphenyl)methyl]ethanedithioamide follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: Industrial reactors are used to handle larger quantities of reactants.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Quality control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-bis[(4-dodecylphenyl)methyl]ethanedithioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.
Substitution: The dodecylphenyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reducing agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Substitution reagents: Electrophiles such as alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation products: Sulfoxides and sulfones.
Reduction products: Amines and thiols.
Substitution products: Various substituted dodecylphenyl derivatives.
Applications De Recherche Scientifique
N,N’-bis[(4-dodecylphenyl)methyl]ethanedithioamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N,N’-bis[(4-dodecylphenyl)methyl]ethanedithioamide involves its interaction with specific molecular targets and pathways. The compound can:
Bind to proteins: Interact with proteins and enzymes, affecting their function.
Modulate signaling pathways: Influence cellular signaling pathways, leading to various biological effects.
Induce oxidative stress: Generate reactive oxygen species (ROS) that can induce oxidative stress in cells.
Comparaison Avec Des Composés Similaires
N,N’-bis[(4-dodecylphenyl)methyl]ethanedithioamide can be compared with other similar compounds, such as:
N,N’-bis(4-methoxyphenyl)methyl]ethanedithioamide: Similar structure but with methoxy groups instead of dodecyl groups.
N,N’-bis(4-chlorophenyl)methyl]ethanedithioamide: Contains chlorophenyl groups instead of dodecyl groups.
Uniqueness
The uniqueness of N,N’-bis[(4-dodecylphenyl)methyl]ethanedithioamide lies in its dodecylphenyl groups, which impart specific properties such as increased hydrophobicity and potential biological activity.
Conclusion
N,N’-bis[(4-dodecylphenyl)methyl]ethanedithioamide is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and properties make it a valuable subject of research in chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
63867-40-3 |
|---|---|
Formule moléculaire |
C40H64N2S2 |
Poids moléculaire |
637.1 g/mol |
Nom IUPAC |
N,N'-bis[(4-dodecylphenyl)methyl]ethanedithioamide |
InChI |
InChI=1S/C40H64N2S2/c1-3-5-7-9-11-13-15-17-19-21-23-35-25-29-37(30-26-35)33-41-39(43)40(44)42-34-38-31-27-36(28-32-38)24-22-20-18-16-14-12-10-8-6-4-2/h25-32H,3-24,33-34H2,1-2H3,(H,41,43)(H,42,44) |
Clé InChI |
QMZGALBWYQBALG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC1=CC=C(C=C1)CNC(=S)C(=S)NCC2=CC=C(C=C2)CCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


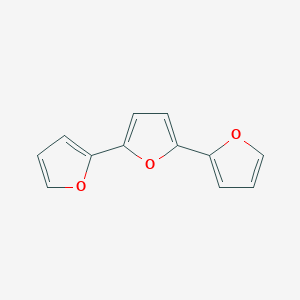
![2,2,2-Trichloro-1-[(2-methylnaphthalen-1-yl)sulfanyl]ethan-1-ol](/img/structure/B14502204.png)
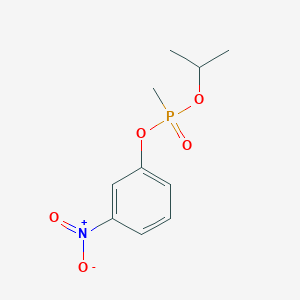

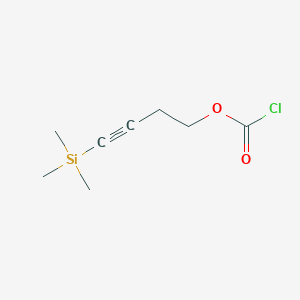
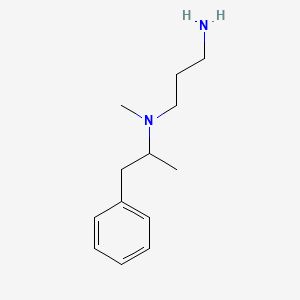
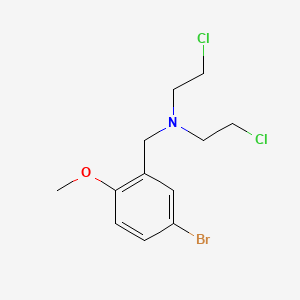
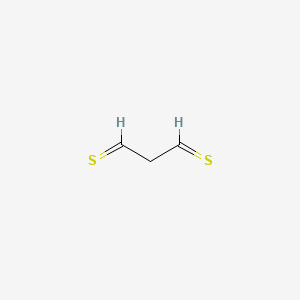

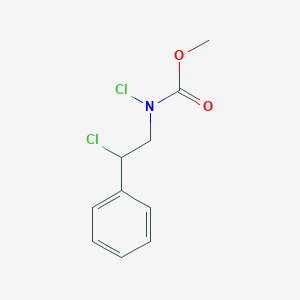
![N-Hydroxy-N-[(4-methylbenzene-1-sulfonyl)methyl]-N'-phenylurea](/img/structure/B14502261.png)
